molecular formula C22H26N4O6S B2484361 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate CAS No. 1396807-56-9

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

Cat. No.: B2484361
CAS No.: 1396807-56-9
M. Wt: 474.53
InChI Key: ZAUJIIHIPDAZGM-UHFFFAOYSA-N
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Description

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a complex organic compound with significant potential in various fields of scientific research and industry. Its unique molecular structure allows it to engage in diverse chemical reactions, making it a valuable subject of study for chemists, biologists, and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate involves several intricate steps. The process typically starts with the preparation of 4-cyanobenzyl alcohol, which is then reacted with piperidine under appropriate conditions to form the intermediate compound. This intermediate is subsequently treated with acetamide and 4-methylthiazol-2-yl chloride under controlled conditions to achieve the final product. The reaction conditions, including temperature, pH, and solvents used, are meticulously optimized to ensure high yield and purity.

Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up using continuous flow reactors that allow precise control over reaction conditions. The use of high-efficiency catalytic systems and advanced purification techniques, such as column chromatography and crystallization, ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving agents like hydrogen peroxide or potassium permanganate, resulting in the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions, often facilitated by agents such as lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.

  • Substitution: : It can participate in nucleophilic substitution reactions where certain functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride.

  • Substitution agents: : Halogenating agents like chlorine or bromine.

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a versatile compound with applications across several scientific domains:

  • Chemistry: : Used as a precursor in organic synthesis to create complex molecules.

  • Biology: : Investigated for its potential effects on cellular processes and pathways.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors, within biological systems. These interactions modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

  • 2-(4-(((benzyl)oxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

  • 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

These compounds share structural similarities but differ in certain functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S.C2H2O4/c1-15-14-27-20(22-15)23-19(25)11-24-8-6-18(7-9-24)13-26-12-17-4-2-16(10-21)3-5-17;3-1(4)2(5)6/h2-5,14,18H,6-9,11-13H2,1H3,(H,22,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUJIIHIPDAZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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